molecular formula C11H8F3I B2832369 1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287285-50-9

1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane

Cat. No. B2832369
CAS RN: 2287285-50-9
M. Wt: 324.085
InChI Key: RUIQIBUYQCWXRJ-UHFFFAOYSA-N
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Description

“1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a formula of C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCP is a highly strained molecule .


Synthesis Analysis

The synthesis of BCP derivatives has been extensively investigated . Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The BCP skeleton is often rotationally averaged, indicating fewer interactions compared to bridgehead functional groups .


Chemical Reactions Analysis

The reaction of BCP derivatives proceeds by a nucleophilic substitution on a bench-stable precursor 1,3-diodobicyclo[1.1.1]pentane (DIBCP) .


Physical And Chemical Properties Analysis

The physical and chemical properties of BCP derivatives have been studied . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Mechanism of Action

While the specific mechanism of action for “1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane” is not mentioned in the search results, BCP derivatives have been used as bioisosteres in drug discovery . They add three-dimensional character and saturation to compounds .

Future Directions

BCP derivatives have been extensively investigated in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

properties

IUPAC Name

1-iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3I/c12-7-2-1-6(8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIQIBUYQCWXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane

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